molecular formula C16H15NO B2418146 2-(4-ethoxyphenyl)-1H-indole CAS No. 5883-84-1

2-(4-ethoxyphenyl)-1H-indole

Cat. No. B2418146
CAS RN: 5883-84-1
M. Wt: 237.302
InChI Key: MKEFYFHAXIUFLA-UHFFFAOYSA-N
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Description

“2-(4-ethoxyphenyl)-1H-indole” is a chemical compound that contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of biological applications . The compound also contains an ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of “2-(4-ethoxyphenyl)-1H-indole” can be analyzed using spectroscopic methods and density functional theory calculations . The theoretical results can then be compared with experimental observations .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-(4-ethoxyphenyl)-1H-indole” and similar compounds could be subjects of future research in medicinal chemistry.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEFYFHAXIUFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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